6-fluoro-1H-indazole-7-carboxylic acid
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Overview
Description
6-fluoro-1H-indazole-7-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its wide range of biological activities. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 7th position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-indazole-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzaldehyde with hydrazine, followed by oxidation to form the indazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or oxidation of a suitable precursor .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce different functional groups at the 6th or 7th positions .
Scientific Research Applications
6-fluoro-1H-indazole-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-fluoro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-fluoro-1H-indazole-7-carboxylic acid include:
- 6-fluoro-1H-indazole-4-carboxylic acid
- 6-fluoro-1H-indazole
- 1H-indazole-7-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and carboxylic acid group at specific positions enhances its potential for various applications compared to other indazole derivatives .
Properties
Molecular Formula |
C8H5FN2O2 |
---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
6-fluoro-1H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
YZLYHXCWJLULBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)C(=O)O)F |
Origin of Product |
United States |
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